molecular formula C20H34O2 B1619661 17-Methyl-5alpha-androstane-3beta,17beta-diol CAS No. 641-83-8

17-Methyl-5alpha-androstane-3beta,17beta-diol

Cat. No.: B1619661
CAS No.: 641-83-8
M. Wt: 306.5 g/mol
InChI Key: QGKQXZFZOIQFBI-UYEYMFBJSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 17-Methyl-5α-androstane-3β,17β-diol follows established International Union of Pure and Applied Chemistry conventions for steroid compounds. The complete IUPAC designation for this compound is (3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol. This systematic name precisely defines the stereochemical configuration at each chiral center within the molecule.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry number 641-83-8 corresponds to this specific stereoisomer. Common synonyms include 5α-androstane-3β,17β-diol, 17-methyl-, and androstane-3,17-diol, 17-methyl-, (3β,5α,17β)-. The compound is also referenced under various trade and research designations, including methylandrostanediol and methandriol in certain contexts.

The molecular formula C₂₀H₃₄O₂ reflects the addition of a methyl group to the basic androstane structure, resulting in twenty carbon atoms, thirty-four hydrogen atoms, and two oxygen atoms. The systematic numbering system for steroid compounds assigns position 17 to the quaternary carbon bearing the methyl substituent, while positions 3 and 17 indicate the locations of the hydroxyl functional groups.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 17-Methyl-5α-androstane-3β,17β-diol exhibits the characteristic rigid tetracyclic framework common to all steroid compounds. The molecule possesses a molecular weight of 306.490 daltons and maintains eight defined stereocenters throughout its structure. The 5α configuration indicates that the hydrogen atom at position 5 adopts an axial orientation below the plane of the steroid ring system, contributing to the overall conformational stability of the molecule.

Stereochemical analysis reveals that the 3β hydroxyl group projects above the plane of the steroid framework, while the 17β hydroxyl group maintains an equatorial orientation at the junction of the cyclopentyl and cyclohexyl ring systems. The 17α methyl substituent occupies the axial position at carbon 17, creating significant steric interactions that influence the overall molecular conformation. These stereochemical features contribute to the compound's distinctive three-dimensional structure and subsequent biological activity profiles.

Stereochemical Parameter Configuration Spatial Orientation
Carbon 3 S β-hydroxyl (equatorial)
Carbon 5 S α-hydrogen (axial)
Carbon 8 R Standard steroid configuration
Carbon 9 S Standard steroid configuration
Carbon 10 S Standard steroid configuration
Carbon 13 S Standard steroid configuration
Carbon 14 S Standard steroid configuration
Carbon 17 S β-hydroxyl, α-methyl

The conformational analysis demonstrates that the tetracyclic framework maintains the chair-chair-chair-envelope configuration typical of steroid molecules. Ring A adopts a chair conformation with the 3β hydroxyl group in an equatorial position, minimizing unfavorable steric interactions. The cyclopentyl ring D exhibits slight envelope distortion due to the presence of both the 17α methyl and 17β hydroxyl substituents.

Comparative Analysis with Androstane Diol Isomers

Comparative structural analysis with related androstane diol isomers reveals significant differences in stereochemical configuration and molecular properties. The 17α-methyl-5α-androstane-3α,17β-diol isomer, bearing the CAS registry number 641-82-7, differs solely in the orientation of the hydroxyl group at carbon 3. This stereoisomer exhibits a 3α hydroxyl configuration, positioning the hydroxyl group below the plane of the steroid ring system in contrast to the 3β orientation of the primary compound.

Molecular weight comparisons demonstrate that both isomers maintain identical molecular formulas and masses of 306.5 daltons, reflecting their isomeric relationship. However, the different stereochemical configurations result in distinct three-dimensional molecular geometries and potentially different biological activity profiles. The 3α isomer is classified as BA-2664 in certain research contexts, distinguishing it from the 3β configuration under investigation.

Properties

CAS No.

641-83-8

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

QGKQXZFZOIQFBI-UYEYMFBJSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O

Other CAS No.

641-83-8

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through chemical modification of natural steroids or their precursors. Specific synthetic routes may vary, but they typically include oxidation, reduction, and cyclization reactions.

Reaction Conditions::

    Oxidation: Oxidation of a precursor steroid (such as testosterone) at specific positions using reagents like chromic acid or potassium permanganate.

    Reduction: Reduction of the ketone group to form the hydroxyl group at C17 using reducing agents like sodium borohydride.

    Cyclization: Formation of the androstane ring system through intramolecular reactions.

Industrial Production:: Industrial-scale production methods often involve semi-synthesis from natural steroids or their derivatives. These processes are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The 3β- and 17β-hydroxyl groups undergo oxidation under specific conditions:

  • 3β-Hydroxyl Oxidation :

    • Reagents : Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC) .

    • Product : 3-keto derivative (17-methyl-5α-androstan-17β-ol-3-one) .

    • Conditions : Mild oxidative environments (e.g., dichloromethane, room temperature) .

  • 17β-Hydroxyl Oxidation :

    • Reagents : NADP⁺-dependent enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1) .

    • Product : 17-keto derivative (17-methyl-5α-androstan-3β-ol-17-one) .

    • Biological Relevance : Observed in metabolic studies involving hepatic enzymes .

Reduction Reactions

While the compound itself is a diol, its precursors (e.g., 17-methyl-5α-androstan-3-one-17β-ol) undergo reductions:

  • 3-Ketone Reduction :

    • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

    • Product : Regeneration of the 3β-hydroxyl group .

    • Synthetic Utility : Key step in large-scale industrial synthesis .

Substitution Reactions

The hydroxyl groups can be substituted to form derivatives:

  • Sulfation :

    • Reagents : Sulfur trioxide (SO₃) complexes .

    • Product : 3β-sulfo-17β-hydroxy-17α-methyl-5α-androstane .

    • Application : Enhances water solubility for pharmaceutical formulations .

  • Acetylation :

    • Reagents : Acetic anhydride (C₄H₆O₃) .

    • Product : 3β,17β-diacetate ester .

Epimerization

Enzymatic interconversion of stereoisomers has been observed:

  • 3β-OH to 3α-OH :

    • Catalyst : Aldo-keto reductases (AKR1C1–AKR1C4) .

    • Co-factor : NADPH .

    • Product : 17-methyl-5α-androstane-3α,17β-diol .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Key Reference
Oxidation (3β-OH)CrO₃, PCC3-keto derivative
Oxidation (17β-OH)NADP⁺/11β-HSD117-keto derivative
Reduction (3-ketone)NaBH₄, LiAlH₄Regenerated 3β-OH
SulfationSO₃ complexes3β-sulfo derivative
EpimerizationAKR1C enzymes + NADPH3α,17β-diol

Research Findings

  • Metabolic Stability : The 17α-methyl group impedes hepatic degradation, increasing bioavailability compared to non-methylated analogs .

  • Enzymatic Selectivity : AKR1C isoforms exhibit varied efficiency in 3β-OH epimerization, with AKR1C2 showing the highest activity .

  • Pharmacological Impact : Substitution at the 3β position alters binding affinity to estrogen receptor beta (ERβ), influencing therapeutic potential .

Scientific Research Applications

Hormonal Effects and Mechanisms

3β-Diol is primarily recognized as a metabolite of dihydrotestosterone (DHT) and has been shown to exhibit both androgenic and estrogenic properties. Its interactions with estrogen receptors (ERs), particularly ERβ, are of particular interest due to their implications in mood regulation and neuroprotection.

  • Estrogen Receptor Interaction : Studies indicate that 3β-Diol selectively activates ERβ, which is associated with antidepressant effects. Animal models have demonstrated that this compound can modulate mood by influencing the hypothalamic-pituitary-adrenal (HPA) axis, suggesting its potential as a treatment for mood disorders .

Metabolic Pathways

The metabolism of 3β-Diol involves several enzymatic processes:

  • Conversion from DHT : 3β-Diol is synthesized from DHT through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). This metabolic pathway highlights the compound's role as a significant androgen metabolite .
  • Further Metabolism : 3β-Diol can be further metabolized into various triol forms, such as 6α-triol and 7α-triol. These metabolites may have distinct biological activities and implications for health .

Therapeutic Applications

The therapeutic potential of 3β-Diol spans various fields:

  • Cardiovascular Health : Research has indicated that 3β-Diol may exert hypocholesterolemic effects, potentially aiding in cholesterol management. In canine studies, it was found to be more effective than its parent compound at lower doses .
  • Prostate Health : The compound has been studied for its role in prostate health, particularly in relation to prostatic tumors. Elevated levels of urinary unconjugated 5α-androstane-3α,17β-diol have been correlated with prostate cancer progression .
  • Hormone Replacement Therapy : Given its natural occurrence and metabolic conversion to DHT, 3β-Diol is being explored as a precursor in hormone replacement therapies aimed at restoring androgen levels without the undesirable estrogenic effects associated with other treatments .

Case Studies

Several case studies highlight the clinical relevance of 3β-Diol:

  • Mood Disorders : A study involving animal models demonstrated that administration of 3β-Diol led to significant reductions in anxiety-like behaviors, supporting its potential use in treating mood disorders .
  • Prostate Cancer : Clinical observations indicated that patients with prostate cancer exhibited altered levels of androgen metabolites, including 3β-Diol. Monitoring these metabolites could aid in assessing disease progression and treatment efficacy .

Mechanism of Action

The compound exerts its effects by binding to androgen receptors. Activation of these receptors regulates gene expression, influencing masculine traits, muscle growth, and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

The following table summarizes key structural and metabolic differences between 17-Methyl-5α-androstane-3β,17β-diol and related steroids:

Compound Name Structural Features Metabolic Pathways Key Enzymes/Receptors Involved Biological Activity
17-Methyl-5α-androstane-3β,17β-diol 17α-methyl, 5α-androstane backbone, 3β-OH, 17β-OH Resistant to 5α-reductase; limited conversion to DHT; potential sulfation at 3β-OH ERβ agonist; weak AR interaction Estrogenic effects (e.g., neuroprotection); anti-proliferative in prostate models
5α-Androstane-3α,17β-diol (3α-diol) No methyl group, 3α-OH, 5α-androstane backbone Rapidly oxidized to DHT via RODH4/RL-HSD; sulfated in liver/plasma Substrate for oxidative 3α-HSD enzymes Pro-androgenic via DHT conversion; promotes prostate growth
Methandriol (17α-Methyl-5-androsten-3β,17β-diol) 17α-methyl, 5-androsten backbone (Δ⁵ double bond), 3β-OH Δ⁵ structure facilitates aromatization to estrogen; methyl group prolongs half-life Binds ER and AR weakly Anabolic effects; limited clinical use due to estrogenic side effects
5-Androstene-3β,17β-diol Δ⁵ double bond, no methyl group, 3β-OH Sulfated in circulation (e.g., 3β-diol disulfate); minimal conversion to DHT ERβ agonist Neuroactive; regulates HPA axis and GABAergic signaling
HE3235 (17α-Ethynyl-5α-androstane-3α,17β-diol) 17α-ethynyl, 3α-OH, 5α-androstane backbone Ethynyl group blocks 17β-hydroxysteroid dehydrogenase (HSD17B) activity Androgen receptor antagonist Anti-tumor effects in prostate cancer models

Receptor Binding and Functional Differences

  • Androgen Receptor (AR) Affinity: 17-Methyl-5α-androstane-3β,17β-diol exhibits weak AR binding due to its 3β-hydroxyl configuration, which sterically hinders interaction with the AR ligand-binding domain. Methandriol’s Δ⁵ structure allows mild anabolic activity but with lower AR affinity than DHT derivatives .
  • Estrogen Receptor (ER) Specificity :

    • The 3β configuration in 17-Methyl-5α-androstane-3β,17β-diol and 5-androstene-3β,17β-diol confers ERβ selectivity, modulating neuroendocrine pathways and inflammation .
    • Methandriol’s Δ⁵ structure facilitates aromatization to estrogenic metabolites, contributing to ERα-mediated effects in reproductive tissues .
  • Enzymatic Interactions: The 17α-methyl group in 17-Methyl-5α-androstane-3β,17β-diol inhibits CYP3A4/5-mediated oxidation, prolonging its half-life compared to non-methylated analogs like 3β-diol . 3α-diol is efficiently oxidized to DHT by RODH4/RL-HSD in prostate stromal cells, whereas the 3β isomer resists this conversion .

Pharmacokinetic and Therapeutic Implications

  • Metabolic Stability :

    • The 17α-methyl group reduces hepatic clearance, enhancing oral bioavailability compared to 5-androstene-3β,17β-diol, which is rapidly sulfated and excreted .
    • HE3235’s 17α-ethynyl group further stabilizes the molecule against HSD17B-mediated inactivation, making it a potent anti-androgen .
  • Therapeutic Potential: Prostate Cancer: 17-Methyl-5α-androstane-3β,17β-diol may antagonize DHT-driven proliferation via ERβ activation, while HE3235 directly inhibits AR signaling . Neuroprotection: ERβ agonism by 3β-diol derivatives modulates GABA receptors, suggesting utility in anxiety disorders .

Clinical and Preclinical Data

Compound Model System Key Findings Reference
17-Methyl-5α-androstane-3β,17β-diol Prostate cancer cells Suppressed AR-dependent gene transcription via ERβ; reduced cell proliferation by 40%
5α-Androstane-3α,17β-diol (3α-diol) Human prostate tissue 73% conversion to DHT within 30 minutes; correlated with glandular hypertrophy
5-Androstene-3β,17β-diol disulfate Human plasma Associated with alcohol consumption (P<0.001); implicated in HPA axis regulation
HE3235 LNCaP xenografts Inhibited tumor growth by 60% (P<0.01) via AR antagonism

Biological Activity

17-Methyl-5alpha-androstane-3beta,17beta-diol, often referred to as 3β-Diol, is a steroid compound that has garnered attention due to its potential biological activities and interactions with various physiological systems. This article aims to provide a comprehensive overview of the biological activity of 3β-Diol, including its mechanisms of action, effects on lipid metabolism, and implications in endocrine regulation.

  • Chemical Formula : C20_{20}H34_{34}O2_2
  • Molecular Weight : 306.49 g/mol
  • CAS Number : Not explicitly listed but commonly referenced in scientific literature.

The biological activity of 3β-Diol is primarily attributed to its interaction with hormone receptors, particularly estrogen receptors (ER). Research indicates that 3β-Diol acts as an agonist for ERβ, influencing various physiological responses:

  • Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis : Studies suggest that 3β-Diol modulates HPA responses to stress by binding to ERβ, thereby inhibiting the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (CORT) in male rats . This effect is crucial for understanding how androgens influence stress responses and metabolic processes.

1. Lipid Regulation

Research has shown that 3β-Diol exhibits hypocholesterolemic properties. In a study involving dogs, 3β-Diol was found to be more effective than its parent compound at lower doses in reducing cholesterol levels .

Compound Dose (mg/kg/day) Effect on Cholesterol
17-alpha-methyltestosterone< 1Moderate reduction
17-Methyl-5alpha-androstane-3β,17β-diol< 1Greater reduction

2. Interaction with Androgen Receptors

While traditionally associated with androgenic effects through binding to androgen receptors (AR), recent findings indicate that the conversion of testosterone to 3β-Diol may play a significant role in modulating androgenic activities. Specifically, it appears that this metabolite can influence prostate cancer cell growth and resistance mechanisms against androgen deprivation therapies .

Hypocholesterolemic Activity

In a controlled study comparing the effects of 17-alpha-methyltestosterone and 3β-Diol on cholesterol levels in dogs, it was observed that:

  • Findings : The dose-response curves indicated similar effects at higher doses; however, at doses below 1 mg/kg per day, 3β-Diol demonstrated superior efficacy .

Regulation of HPA Axis

A study investigating the neurobiological mechanisms underlying the action of testosterone metabolites revealed that:

  • Findings : In gonadectomized rats, administration of ERβ agonists reduced CORT and ACTH responses to stressors, highlighting the role of 3β-Diol in regulating stress reactivity through ERβ pathways .

Q & A

Q. What analytical methods are recommended for detecting and quantifying 17-Methyl-5α-androstane-3β,17β-diol in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound, particularly when combined with derivatization techniques to enhance sensitivity. For example, derivatization with 4-nitrobenzoyl chloride improves detection limits in brain and serum samples . Validation parameters (e.g., linearity, precision, recovery) must adhere to FDA/ICH guidelines, with internal standards like deuterated analogs ensuring accuracy.

Q. How can researchers synthesize 17-Methyl-5α-androstane-3β,17β-diol with high purity for in vitro studies?

Synthesis typically involves selective hydroxylation and methylation of androstane precursors. Key steps include bromination at C-16α followed by controlled alkaline hydrolysis to yield the diol structure . Purity (≥98%) is confirmed via TLC or HPLC, with NMR and high-resolution MS for structural validation .

Q. What in vitro models are suitable for preliminary screening of receptor interactions?

Cotransfection assays in Chinese hamster ovary (CHO) cells with estrogen receptor-beta (ERβ) and luciferase reporters are effective for assessing ligand-receptor activation. Saturation binding analyses (Kd = 0.6 nM for ERβ) and competition assays with estradiol analogs can confirm specificity .

Advanced Research Questions

Q. How do conflicting data on ERβ activation versus estrogenic effects in breast cancer models reconcile?

While 17-Methyl-5α-androstane-3β,17β-diol binds ERβ with high affinity , its estrogenic effects in breast cancer may arise from metabolic conversion to estradiol-like derivatives or crosstalk with androgen receptor (AR) pathways. Profiling sulfated metabolites (e.g., 3βAdiol disulfate) in serum and correlating with breast density in premenopausal women can clarify mechanisms .

Q. What experimental designs address variability in metabolic stability across species?

Comparative in vitro metabolism studies using liver microsomes from rats and humans, coupled with NADPH/NAD cofactor supplementation, reveal species-specific pathways. For example, rats predominantly convert the compound to 3α-diol via 3β-hydroxysteroid epimerase, while human metabolism favors sulfation .

Q. How can researchers model the compound’s role in prostate growth regulation?

Transgenic rodent models with ERβ or AR knockouts are critical. In vivo studies show that 17-Methyl-5α-androstane-3β,17β-diol suppresses prostate epithelial proliferation via ERβ-CYP7B1 signaling, independent of AR. Dose-response experiments with LH stimulation (0.1–10 μg/g body weight) validate hormonal regulation .

Q. What statistical approaches resolve contradictions in epidemiological associations with breast density?

Mendelian randomization (MR) analysis using genetic instruments (e.g., SNPs linked to androgen metabolites) reduces confounding. For example, inverse associations between 3βAdiol disulfate and volumetric breast density (VPD) are assessed via tertile stratification and false discovery rate (FDR) correction (p < 0.05) .

Methodological Considerations

  • Handling and Storage : Store the compound at -20°C in airtight containers to prevent oxidation. Solubility in methanol (20 mg/mL) ensures stability for LC-MS workflows .
  • Receptor Binding Assays : Use radiolabeled ³H-estradiol for competitive binding studies, with Scatchard plots to calculate Kd and Bmax values .
  • Metabolic Profiling : Combine ultra-performance LC with quadrupole/time-of-flight MS (UPLC-QTOF-MS) for untargeted metabolite screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
17-Methyl-5alpha-androstane-3beta,17beta-diol
Reactant of Route 2
17-Methyl-5alpha-androstane-3beta,17beta-diol

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